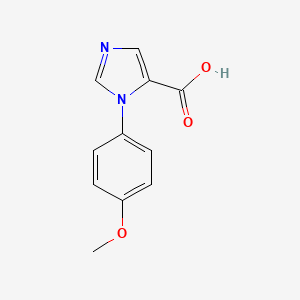
1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid” is a derivative of imidazole, which is a 5-membered planar ring and is a highly polar compound . It also contains a methoxy group (OCH3) attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra . The vibrational wavenumbers of the structure were computed using density functional theory (DFT) with the Becke three Lee–Yang–Parr (B3LYP)/6–311++g(d,p) basis set .Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied. For example, a large HOMO–LUMO energy gap indicates low reactivity in chemical reactions, suggesting high stability of the molecule .Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of imidazole derivatives, closely related to "1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid," is in corrosion inhibition. A study demonstrated the synthesis of imidazole derivatives using microwave irradiation, highlighting their high corrosion inhibition efficiency on mild steel in acidic solutions. These derivatives, including compounds with 4-methoxyphenyl groups, showed strong adsorption following the Langmuir model, indicating their potential as effective corrosion inhibitors due to both physisorption and chemisorption mechanisms (Prashanth et al., 2021).
Coordination Chemistry and Polymer Construction
Imidazole derivatives are also pivotal in constructing coordination polymers and metal-organic frameworks (MOFs). Their strong coordination ability and various coordination modes facilitate the creation of polymers with diverse structures and applications. Studies have shown that these compounds can lead to the development of three-dimensional polymers and one-dimensional polymers with unique properties, including thermal and photoluminescent properties. This versatility underscores the potential of imidazole derivatives in materials science, especially in developing new luminescent materials and catalysis (Xiong et al., 2013).
Luminescent Material Development
The structural flexibility and functionalizability of imidazole derivatives allow for their use in developing luminescent materials. These compounds have been employed in synthesizing MOFs and coordination polymers that exhibit interesting photoluminescence properties, making them suitable for various applications, including sensing and lighting. The ability to manipulate the electronic and structural characteristics of imidazole derivatives enables the design of materials with specific luminescent behaviors (Liang et al., 2017).
Mécanisme D'action
Target of Action
For instance, Mebeverine, a drug with a similar methoxyphenyl structure, works directly on the smooth muscle within the gastrointestinal tract . Another compound, 4-Methoxyamphetamine, acts as a potent and selective serotonin releasing agent .
Mode of Action
For example, Mebeverine appears to have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors . 4-Methoxyamphetamine binds to alpha receptors to mediate its effects .
Biochemical Pathways
For instance, Mebeverine, a drug used to alleviate symptoms of irritable bowel syndrome, works by relaxing the muscles in and around the gut .
Pharmacokinetics
A compound with a similar structure, apixaban, has good bioavailability, low clearance, and a small volume of distribution in animals and humans .
Result of Action
For example, Mebeverine is used to alleviate some of the symptoms of irritable bowel syndrome .
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-7-12-6-10(13)11(14)15/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTOMVUOFGZERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

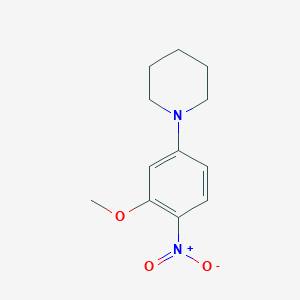

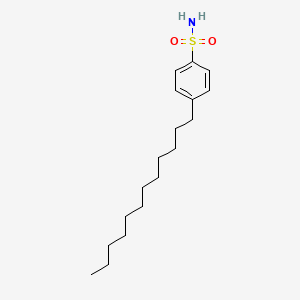
![N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2809414.png)


![3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2809417.png)
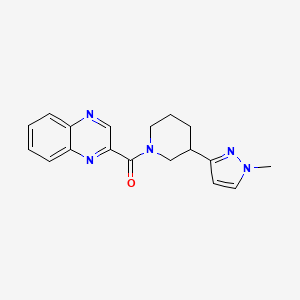
![5-(2-Propan-2-ylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2809419.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2809420.png)
![4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate](/img/structure/B2809421.png)
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2809423.png)
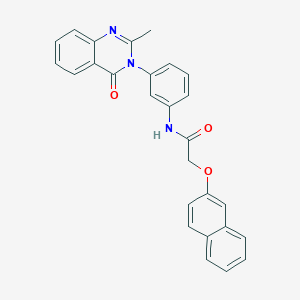
![(5-Fluoropyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2809428.png)